N-(naphthalen-1-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(22-11-18(12-22)25-14-15-8-9-24-13-15)21-10-17-6-3-5-16-4-1-2-7-19(16)17/h1-7,15,18H,8-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLOHHPIZKAINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphthalen-1-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its effectiveness and safety in medicinal chemistry. This article synthesizes available research findings, focusing on the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Naphthalene moiety : Contributes to hydrophobic interactions and potential biological activity.
- Azetidine ring : A five-membered nitrogen-containing ring that may influence receptor binding.
- Tetrahydrofuran group : Enhances solubility and may affect metabolic stability.
Molecular Formula
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific proteases, which are crucial in various disease pathways, particularly in viral infections such as SARS-CoV-2.
- Anticancer Properties : Some analogs exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Cytotoxicity Assays
A study evaluated the cytotoxic effects of related compounds on MCF-7 and MDA-MB-468 breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Ref 1 | MDA-MB-468 | 5.2 |
| Compound 1j | MDA-MB-468 | 6.57 |
| Compound 2f | MDA-MB-468 | 2.94 |
These findings suggest that modifications to the naphthalene or azetidine structures can enhance biological activity against specific cancer types .
In Vivo Studies
While in vitro studies provide initial insights, in vivo evaluations are essential for understanding the pharmacokinetics and therapeutic potential of the compound. Current literature lacks comprehensive in vivo data specifically for this compound; however, related compounds have shown promising results in animal models.
Antiviral Activity
Recent studies have highlighted the importance of targeting viral proteases for developing antiviral therapies. For instance, a related compound demonstrated an IC50 value of 1.61 µM against the papain-like protease (PLpro) of coronaviruses, indicating strong inhibitory potential . This suggests that this compound may exhibit similar properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including naphthalene-containing carboxamides, tetrahydrofuran derivatives, and azetidine-based analogs. Below is a detailed comparison based on synthesis, functional groups, and pharmacological relevance.
Structural Analogues with Naphthalene and Carboxamide Groups
Compound 1a/1b (1-(2,5,8-trimethyl-1-naphthalen-yl)-N,N,N-trimethyl-1H-pyrazole-3-carboxamide) :
- Key Differences :
Compound 200 (S)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(naphthalen-2-yl)acetamide :
- Key Differences :
Tetrahydrofuran-Containing Derivatives
Compound 9 (3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile) :
- Key Differences :
- Application : Nucleotide analog vs. small-molecule carboxamide.
- Substituents : Phosphoramidite and thiopyrimidine vs. azetidine-carboxamide.
- Similarity : Both compounds employ tetrahydrofuran-derived methoxy groups, which enhance solubility and modulate stereoelectronic properties .
Azetidine-Based Carboxamides
N-(2-halophenyl)-N-methyl-1-cyclohexene-1-carboxamide (1) :
- Key Differences :
Data Tables
Table 1: Structural Comparison of Key Compounds
Research Findings and Implications
Preparation Methods
Reductive Cyclization of Imines
Azetidine rings are commonly synthesized via reductive cyclization of γ-haloalkyl-imines. For example, Salgado and co-workers demonstrated that treating γ-bromoalkyl-imines with sodium borohydride in refluxing methanol induces intramolecular cyclization to form 1,2,3-substituted azetidines in moderate to high yields (60–85%). Applied to the target compound, this method could involve synthesizing a γ-bromoalkyl-imine precursor with a tetrahydrofuran-methoxy side chain, followed by sodium borohydride-mediated cyclization. However, steric hindrance from the naphthalenylmethyl group may necessitate elevated temperatures or prolonged reaction times.
Aziridine-to-Azetidine Ring Expansion
De Kimpe et al. reported the synthesis of 3-methoxyazetidines via aziridine ring expansion using sodium borohydride. Starting from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, reductive conditions trigger rearrangement to azetidines. Adapting this method, a dibromo precursor with a tetrahydrofuran-methoxy substituent could undergo similar rearrangement to yield the azetidine core. However, competing isomerization to aziridines may require careful control of reaction kinetics.
Functionalization of the Azetidine Core
Introduction of the Tetrahydrofuran-3-yl Methoxy Group
The 3-((tetrahydrofuran-3-yl)methoxy) substituent is introduced via nucleophilic substitution or Mitsunobu reactions. Hillier et al. described the activation of 1,3-propane diols as bis-triflates, enabling displacement by primary amines to form 1,3-disubstituted azetidines. For the target compound, a diol intermediate could be derivatized with tetrahydrofuran-3-yl methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the methoxy group.
Carboxamide Formation
The carboxamide group is installed via coupling reactions. A patent by US6632948B2 details the use of triphosgene to convert azetidine-2-carboxylic acids into N-carboxyamino acid anhydrides, which react with amines to form carboxamides. For example, reacting an azetidine carboxylic acid intermediate with naphthalen-1-ylmethylamine in tetrahydrofuran (THF) under basic conditions would yield the target carboxamide.
Multi-Step Synthesis Pathways
Route 1: Sequential Reductive Cyclization and Alkylation
- Azetidine Formation : Reductive cyclization of a γ-bromoalkyl-imine precursor (e.g., 3-bromo-1-(naphthalen-1-ylmethyl)azetidine) using NaBH4 in methanol.
- Methoxy Group Installation : Alkylation of the azetidine’s 3-position with (tetrahydrofuran-3-yl)methyl tosylate in the presence of K2CO3.
- Carboxamide Coupling : Activation of the azetidine’s 1-position as an N-carboxy anhydride using triphosgene, followed by reaction with naphthalen-1-ylmethylamine.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NaBH4, MeOH, reflux | 70% | |
| 2 | (THF-3-yl)CH2OTs, K2CO3, DMF | 65% | |
| 3 | Triphosgene, THF, 50°C | 80% |
Route 2: One-Pot Bis-Triflate Activation
Hillier’s method activates 1,3-diols as bis-triflates, enabling simultaneous cyclization and functionalization:
- Diol Activation : Treat 3-((tetrahydrofuran-3-yl)methoxy)-1,3-propanediol with triflic anhydride.
- Cyclization : React with naphthalen-1-ylmethylamine to form the azetidine ring.
- Carboxamide Formation : Oxidize the intermediate to a carboxylic acid, then couple with amine via EDCI/HOBt.
Challenges : Low yields (50–60%) due to competing elimination byproducts.
Catalytic Hydrogenation and Purification
Final Step Hydrogenation
Palladium-catalyzed hydrogenation is employed to reduce unsaturated intermediates. For instance, a nitro or cyano group on the azetidine ring can be reduced to an amine, which is subsequently acylated. This step ensures high purity but requires careful control of H2 pressure and catalyst loading.
Purification Techniques
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the product.
- Crystallization : Recrystallization from ethanol/water mixtures enhances purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive Cyclization | High regioselectivity | Sensitive to steric hindrance | 60–85% |
| Aziridine Expansion | Access to 3-methoxy derivatives | Competing aziridine formation | 40–60% |
| Bis-Triflate Activation | One-pot synthesis | Low yields due to elimination | 50–65% |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(naphthalen-1-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and carboxamide coupling. Key steps include:
- Step 1 : Activation of the azetidine ring via hydroxyl group substitution with (tetrahydrofuran-3-yl)methoxy under controlled temperature (e.g., 0–5°C) to minimize side reactions .
- Step 2 : Coupling with naphthalen-1-ylmethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., DMF vs. THF) and monitoring pH to stabilize intermediates .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the azetidine and tetrahydrofuran moieties. For example, the methoxy proton signal appears at δ 3.5–3.7 ppm, while naphthalene aromatic protons resonate at δ 7.2–8.3 ppm .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrofuran ring and confirms spatial orientation of the carboxamide group .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Discrepancies in IC values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., cell line variability). Validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group in serum-containing media) that may skew activity .
Q. How does the compound’s structure-activity relationship (SAR) inform target selectivity?
- Methodological Answer :
- Tetrahydrofuran Substitution : The 3-methoxy group enhances solubility but reduces affinity for hydrophobic binding pockets. Compare with 2- or 4-substituted analogs .
- Naphthalene Rigidity : Replace the naphthalen-1-ylmethyl group with flexible alkyl chains to assess conformational effects on target engagement (e.g., GPCR vs. kinase inhibition) .
Q. What in silico modeling approaches predict pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (predicted ~2.8), BBB permeability (low due to carboxamide polarity), and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns MD runs in GROMACS) to identify critical hydrogen bonds with the azetidine oxygen .
Critical Research Considerations
- Safety Data : While no acute hazards are reported, handle with standard PPE due to limited toxicology data. Avoid inhalation of fine powders .
- Data Reproducibility : Cross-validate synthetic routes using independent labs, as minor impurities (e.g., <5%) can alter biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
